3-((3,4-Dimethylphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
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Overview
Description
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including one-pot reactions involving arylamines and aldehydes or through the utilization of dimethyl sulfoxide (DMSO) as both a reactant and solvent. For example, efficient synthetic methods for quinoline derivatives involve consecutive arylimine formation, regiospecific aza-Diels-Alder reactions, and reductive amination (Yu‐Long Zhao et al., 2007). Another approach involves the use of dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed reactions to construct pyrazolo[1,5-a]quinoline thioether derivatives (R. Saritha et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques like NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry. For instance, the structure of pyrazolo[1,5-a]quinoline thioether derivatives was elucidated using these methods, providing insights into the compound's molecular framework (R. Saritha et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including palladium-catalyzed annulations with dimethyl sulfoxide to access aryl quinolines. These reactions highlight the compounds' reactivity and potential for further functionalization (Jing-jing Yuan et al., 2017).
Physical Properties Analysis
The physical properties, such as fluorescence, are notable in some quinoline derivatives. For instance, certain quinoline compounds exhibit green light emission with high quantum yield in polar solvents like DMSO, indicating their potential as fluorescent probes (Y. Bodke et al., 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to participate in electrophilic cyclization reactions or to be sulfonated, reflect their versatility in organic synthesis. For example, copper-catalyzed electrophilic cyclization of N-propargylamines has been developed for synthesizing 3-sulfonated quinolines, showcasing the compound's reactivity and functional group tolerance (Ling Li et al., 2019).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-6-12-25(15-16)23-20-8-4-5-9-21(20)24-14-22(23)28(26,27)19-11-10-17(2)18(3)13-19/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZCJHLJPUSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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